3-Apadn
Overview
Description
3-Apadn is a synthetic analog of nicotinamide adenine dinucleotide. It is composed of a pyridine ring substituted with an amino group at the third position, linked to an adenine dinucleotide. This compound is known for its role as an inhibitor in various biochemical processes, particularly those involving dehydrogenases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Apadn can be synthesized through the Hofmann hypobromite reaction, where nicotinamide adenine dinucleotide is converted to 3-aminopyridine adenine dinucleotide . The reaction involves the use of alkaline conditions and hypobromite, followed by purification through ion exchange chromatography .
Industrial Production Methods: the synthesis typically involves chemical conversion and purification processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 3-Apadn undergoes various chemical reactions, including diazotization, oxidation, and substitution .
Common Reagents and Conditions:
Diazotization: Nitrous acid is commonly used to diazotize 3-aminopyridine adenine dinucleotide.
Substitution: The amino group on the pyridine ring can undergo substitution reactions with various electrophiles.
Major Products:
Diazotized Derivatives: These are used as site-specific inactivators of enzymes such as yeast alcohol dehydrogenase.
Oxidized Products:
Scientific Research Applications
3-Apadn has several scientific research applications:
Biochemistry: It is used as a competitive inhibitor in reactions catalyzed by NAD(P)-dependent enzymes.
Enzyme Inhibition Studies: The compound is used to study the inhibition mechanisms of various dehydrogenases.
Fluorimetric Substrate: It functions as a fluorimetric substrate for enzymes like snake venom nucleotide pyrophosphatase.
Antimicrobial Research: The compound has been shown to inhibit the growth of Haemophilus influenzae by interfering with the NAD utilization pathway.
Mechanism of Action
3-Apadn exerts its effects primarily through enzyme inhibition. It acts as a competitive inhibitor for NAD(P)-dependent enzymes by mimicking the structure of nicotinamide adenine dinucleotide . The compound binds to the active site of these enzymes, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity . Additionally, diazotized derivatives of the compound can inactivate enzymes by modifying specific amino acid residues, such as sulfhydryl groups .
Comparison with Similar Compounds
Nicotinamide Adenine Dinucleotide (NAD): The natural coenzyme involved in redox reactions.
3-Acetylpyridine Adenine Dinucleotide: Another synthetic analog used in biochemical studies.
3-Aminopyridine Adenine Dinucleotide Phosphate: A phosphorylated analog with similar inhibitory properties.
Uniqueness: 3-Apadn is unique due to its amino substitution on the pyridine ring, which allows it to act as a site-specific inactivator of enzymes and a competitive inhibitor in various biochemical processes . This specificity and versatility make it a valuable tool in biochemical and antimicrobial research .
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-aminopyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O13P2/c21-9-2-1-3-26(4-9)19-15(30)13(28)10(38-19)5-36-41(32,33)40-42(34,35)37-6-11-14(29)16(31)20(39-11)27-8-25-12-17(22)23-7-24-18(12)27/h1-4,7-8,10-11,13-16,19-20,28-29,31H,5-6,21H2,(H,32,33)(H,34,35)(H2,22,23,24)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCBLVMXMCSJQL-HISDBWNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O13P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21106-96-7 | |
Record name | 3-Aminopyridine adenine dinucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.